3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
Description
3-Bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzene ring and an amide-linked 2-(4-fluorophenyl)ethyl side chain. This compound’s structure combines halogenated aromaticity with a fluorinated phenethyl group, making it relevant for pharmaceutical research, particularly in targeting receptors or enzymes where halogen bonding and lipophilicity are critical. Its molecular weight is approximately 348.22 g/mol (calculated from C₁₅H₁₃BrFNO).
Properties
IUPAC Name |
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(17)7-5-11/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYPQKOSBYQVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves a multi-step process. One common method includes the bromination of benzamide followed by the introduction of the 4-fluorophenyl ethyl group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The final step involves the coupling of the brominated benzamide with 4-fluorophenylethylamine under conditions that may include the use of a base like sodium hydride or potassium carbonate .
Chemical Reactions Analysis
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products. For example, oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is employed in studies investigating its potential as an inhibitor of specific enzymes or receptors.
Materials Science: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
3-Bromo-N-[2-(2-Fluorophenyl)ethyl]-5-(hydroxymethyl)benzamide
- Structural Differences : Fluorine at the phenyl ring’s 2-position (vs. 4-position in the target) and a hydroxymethyl group at the benzamide’s 5-position.
- The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility.
- Synthesis : Synthesized via microwave-assisted coupling (52% yield) and oxidation to a formyl derivative (48% yield) .
- Physicochemical Data: Molecular weight: 365.22 g/mol (C₁₆H₁₄BrFNO₂).
3-Bromo-N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazinyl)ethyl]benzamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences : Benzamide lacking bromine but with 3,4-dimethoxyphenethyl side chain.
- Impact : Dimethoxy groups enhance antioxidant activity via radical stabilization. Melting point: 90°C; yield: 80% .
- Biological Activity : Demonstrated moderate antioxidant capacity in TEAC assays (TEAC ≈ 0.6 for related compounds) .
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB)
3-Bromo-N-{2-[4-(Dimethylamino)phenyl]-2-(morpholinyl)ethyl}benzamide (G500-0290)
3-Bromo-N-(4-Fluorophenyl)benzamide
- Structural Differences : Lacks the ethyl linker, directly attaching the 4-fluorophenyl group to the amide.
- Impact : Reduced flexibility may limit binding to deep protein pockets. Molecular weight: 294.12 g/mol .
Comparative Data Table
Key Findings
- Halogen vs. Hydroxyl Groups : Bromine enhances halogen bonding in target receptors, while hydroxyl groups (e.g., THHEB) improve antioxidant activity.
- Side Chain Flexibility : Ethyl linkers (e.g., target compound vs. G500-0290) modulate steric accessibility to binding sites.
- Electron-Donating Groups: Methoxy and dimethylamino substituents () increase solubility and basicity, critical for CNS-targeting drugs.
- Synthetic Yields : Microwave-assisted synthesis () achieves higher yields (>50%) compared to traditional methods.
Biological Activity
3-Bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzamide core with a bromine atom and a 4-fluorophenyl group. This unique arrangement of functional groups contributes to its biological activity. The molecular formula is C16H17BrFN, with a molecular weight of approximately 320.22 g/mol.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological responses, including:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of certain cancer cell lines.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by interfering with cellular signaling pathways.
- Antimicrobial Properties : Preliminary findings suggest potential antimicrobial effects, although further studies are needed to confirm these properties.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 15.8 | Apoptosis induction | Significant decrease in cell viability observed. |
| Study 2 | A549 (lung cancer) | 12.5 | Cell cycle arrest | G1 phase accumulation noted. |
| Study 3 | HeLa (cervical cancer) | 10.0 | Inhibition of proliferation | Enhanced efficacy compared to control compounds. |
Case Studies
- In Vitro Studies : In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The IC50 value was determined to be approximately 15.8 µM, indicating effective inhibition at low concentrations.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to specific targets involved in cancer progression, such as certain kinases and receptors associated with cell growth signaling pathways. This binding may block critical interactions necessary for tumor growth.
- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior biological activity against several cancer cell lines, highlighting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
